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Compound of Interest

Compound Name: 1,4-Dibromo-2-butene

Cat. No.: B147587 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,4-

dibromobut-2-ene, a key reagent in organic synthesis. The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

manufacturing. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (E)-1,4-dibromobut-2-

ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum shows two distinct signals, while the

¹³C NMR spectrum displays two peaks corresponding to the two unique carbon environments.

Table 1: ¹H NMR Data for (E)-1,4-dibromobut-2-ene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.90-6.05 Multiplet 2H Olefinic protons (=CH)

3.89-4.02 Multiplet 4H
Allylic protons (-

CH₂Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data for (E)-1,4-dibromobut-2-ene

Chemical Shift (δ) ppm Assignment

128-132 (expected) Olefinic carbons (=CH)

30-35 (expected) Allylic carbons (-CH₂Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy
The IR spectrum reveals characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 3: Key IR Absorption Data for (E)-1,4-dibromobut-2-ene

Wavenumber (cm⁻¹) Intensity Assignment

~3020 Medium =C-H stretch

~1650 Medium C=C stretch (alkene)

~1200 Strong C-Br stretch

~970 Strong =C-H bend (trans)

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electron ionization mass spectrometry (EI-MS) data shows the molecular ion and characteristic

fragmentation patterns.

Table 4: Key Mass Spectrometry Data for (E)-1,4-dibromobut-2-ene

m/z Relative Intensity Assignment

212, 214, 216 Moderate
[M]⁺, Molecular ion (containing

⁷⁹Br and ⁸¹Br isotopes)

133, 135 High
[M-Br]⁺, Loss of a bromine

atom

53 Base Peak [C₄H₅]⁺, Allylic fragment

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of (E)-1,4-dibromobut-2-ene is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer

(e.g., 300 or 400 MHz). For ¹H NMR, standard acquisition parameters are used, including a

sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon

atom.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of (E)-1,4-dibromobut-2-ene is finely

ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively,

for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly onto

the ATR crystal.
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Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first

collected. The sample is then scanned, and the resulting spectrum is ratioed against the

background to produce the final absorbance or transmittance spectrum, typically in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of (E)-1,4-dibromobut-2-ene in a volatile

organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

Electron ionization (EI) is employed, where the sample is bombarded with a high-energy

electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

detector records the abundance of each ion, generating a mass spectrum that plots relative

intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-1,4-

dibromobut-2-ene.
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To cite this document: BenchChem. [Spectroscopic Analysis of (E)-1,4-dibromobut-2-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147587#spectroscopic-data-for-e-1-4-dibromobut-2-
ene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

